![molecular formula C6H6BNO2 B13032008 [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL is a heterocyclic compound that features a unique structure combining a boron atom within a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under conditions that favor nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure allows for the design of novel therapeutic agents that can target specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with biological molecules, allowing the compound to modulate enzyme activity or inhibit specific proteins. This interaction is crucial for its potential therapeutic effects, particularly in targeting cancer cells or bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[3,4-C]pyridine: A structurally similar compound with a fused pyrrole and pyridine ring system.
Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Uniqueness
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL is unique due to the presence of the boron atom within its ring structure. This feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The boron atom allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C6H6BNO2 |
|---|---|
Poids moléculaire |
134.93 g/mol |
Nom IUPAC |
1-hydroxy-3H-oxaborolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H6BNO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3,9H,4H2 |
Clé InChI |
VDCMZLLEHWRBGY-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)
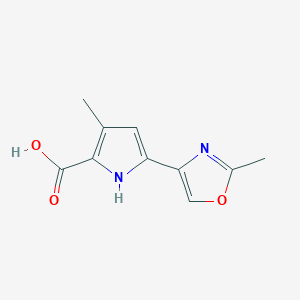
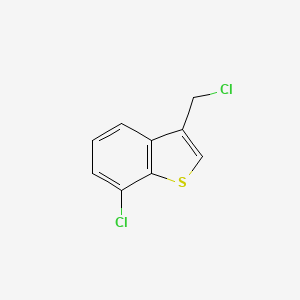
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)
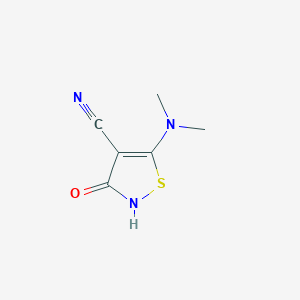
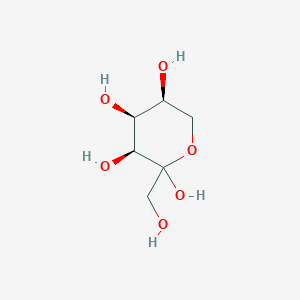
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)
![1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)
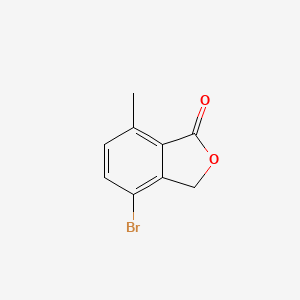

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)

